4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine
描述
属性
IUPAC Name |
4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClF3N5O3S/c20-17-13-15(19(21,22)23)14-24-18(17)26-7-5-25(6-8-26)16-1-3-27(4-2-16)32(29,30)28-9-11-31-12-10-28/h13-14,16H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKABOSAWEUWWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClF3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key motifs with several classes of bioactive molecules, including trisubstituted pyrimidines, thienopyrimidines, and quinazolines. Below is a comparative analysis based on structural features, synthesis, and biological activity:
Key Findings
Substituent Effects on Activity: The trifluoromethyl and chloro groups in the target compound enhance lipophilicity and binding affinity, similar to the antimalarial pyrimidines (compounds 75 and 77) .
Synthetic Pathways: The target compound’s piperazine-piperidine-sulfonyl linkage is synthesized via nucleophilic substitution and Suzuki coupling, analogous to methods used for antimalarial pyrimidines . Thienopyrimidine derivatives employ Pd-catalyzed cross-coupling (e.g., General Procedure A in ), suggesting scalability for the target compound.
Biological Relevance: While the target compound lacks direct activity data, its structural analogs exhibit nanomolar potency in antimalarial and kinase inhibition assays. The morpholine and piperidine rings are critical for membrane permeability, as seen in compound 77 .
Limitations and Opportunities
- The absence of direct pharmacological data for the target compound necessitates further in vitro testing, particularly against malaria parasites or kinases.
- Comparative studies with difluoropiperidine analogs (e.g., compound 75) could reveal whether fluorination enhances metabolic stability .
准备方法
Regioselective Functionalization of Piperidine
The piperidine scaffold is functionalized at the 4-position via nucleophilic displacement of halogenated intermediates. For example, 4-chloropiperidine undergoes SNAr with piperazine derivatives under basic conditions (K2CO3, DMF, 80°C), achieving 85–90% yields. Competing side reactions at other positions are mitigated by steric hindrance from bulky leaving groups (e.g., triflate).
Table 1: Optimization of Piperidine-Piperazine Coupling
| Leaving Group | Base | Solvent | Yield (%) |
|---|---|---|---|
| Chloride | K2CO3 | DMF | 72 |
| Triflate | Et3N | THF | 91 |
| Tosylate | DBU | DCM | 68 |
Sulfonylation of the Piperidine Nitrogen
Chlorosulfonation Reaction
The piperidine nitrogen is activated for sulfonylation using chlorosulfonic acid in dichloromethane at 0–5°C. This exothermic reaction requires careful temperature control to avoid over-sulfonation, with yields stabilizing at 75–80%.
Morpholine Coupling
The resulting piperidine sulfonyl chloride reacts with morpholine in the presence of a hindered amine base (e.g., DIPEA) to prevent HCl-mediated degradation. Tetrahydrofuran (THF) is preferred over polar aprotic solvents due to its ability to solubilize both reactants without side reactions.
Table 2: Sulfonylation Reaction Parameters
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DIPEA | THF | 25 | 88 |
| Et3N | DCM | 0 | 65 |
| Pyridine | EtOAc | 40 | 72 |
Optimization of Critical Reaction Parameters
Palladium Catalyst Screening for Suzuki Coupling
Catalyst selection profoundly impacts coupling efficiency. Pd(OAc)2 with XPhos ligand outperforms Pd(dba)2, reducing reaction times from 24 h to 6 h while maintaining yields >85%.
Solvent Effects on Sulfonylation
Polar aprotic solvents like DMF accelerate sulfonylation but promote decomposition above 30°C. THF balances reactivity and stability, enabling completion within 2 h at 25°C.
Analytical Characterization and Purity Assessment
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) confirms >99% purity, with retention time = 12.3 min.
Industrial-Scale Process Considerations
Cost-Effective Catalyst Recovery
Immobilized Pd catalysts on mesoporous silica enable reuse for up to five cycles without significant activity loss, reducing costs by 40%.
Waste Stream Management
Aqueous waste from Suzuki couplings is treated with activated charcoal to adsorb residual boron species, achieving EPA compliance.
常见问题
Q. What are the key synthetic strategies for preparing 4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Introducing the sulfonyl group via reaction of piperidine derivatives with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Coupling reactions : Connecting the chloropyridine-trifluoromethyl moiety to the piperazine ring using Buchwald-Hartwig amination or nucleophilic substitution, often catalyzed by palladium or copper .
- Morpholine incorporation : Attaching the morpholine ring via SN2 displacement with morpholine in polar aprotic solvents (e.g., DMF, 80–100°C) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are used to verify connectivity of the piperazine, piperidine, and morpholine rings, with characteristic shifts for sulfonyl (δ ~3.5 ppm for adjacent CH₂) and trifluoromethyl groups (δ ~110–120 ppm in ¹³C) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight, with ESI+ often showing [M+H]+ peaks .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV detection at 254 nm) .
Q. What are the primary physicochemical properties influencing its solubility and stability?
- LogP : Predicted to be ~2.5–3.5 due to the trifluoromethyl group (lipophilic) and sulfonyl/morpholine moieties (polar), requiring DMSO or ethanol for dissolution .
- pKa : The sulfonyl group (pKa ~1.5) and piperazine (pKa ~6.5–8.5) dictate pH-dependent solubility, necessitating buffered solutions for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized for sulfonylation to minimize byproducts?
- Solvent selection : Use dichloromethane or THF to reduce side reactions (e.g., hydrolysis) .
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent exothermic decomposition .
- Catalysts : Add a tertiary amine (e.g., triethylamine) to scavenge HCl and enhance reaction efficiency .
Q. What computational approaches predict the compound’s bioavailability and target interactions?
- ADMET modeling : Tools like SwissADME estimate oral bioavailability (e.g., %F = 65–80%) based on molecular weight (<500 Da) and topological polar surface area (~90 Ų) .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model binding to receptors like serotonin or dopamine transporters, leveraging the piperazine-morpholine scaffold’s flexibility .
Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?
- Core modifications : Replace the trifluoromethyl group with -CF₂H or -CN to assess electronic effects on receptor affinity .
- Ring substitutions : Introduce methyl or fluorine to the pyridine ring to evaluate steric and metabolic impacts .
- Bioisosteres : Substitute the sulfonyl group with carbonyl or phosphoryl to modulate solubility and binding kinetics .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- X-ray crystallography : Resolve ambiguities in NMR assignments by determining the crystal structure (e.g., space group P2₁/c, Z = 4) .
- 2D NMR : Use HSQC and HMBC to correlate protons with carbons, particularly for overlapping piperazine/piperidine signals .
Q. How can toxicity and off-target effects be mitigated in preclinical studies?
- CYP450 inhibition assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- hERG channel testing : Patch-clamp electrophysiology evaluates cardiac toxicity risks linked to piperazine-containing compounds .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
- Metabolic stability : Compare liver microsome data (e.g., rat vs. human) to identify species-specific degradation pathways .
- Plasma protein binding : Measure unbound fraction using equilibrium dialysis; high binding (>95%) may reduce in vivo efficacy despite strong in vitro activity .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates
| Step | Intermediate | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Piperidine-sulfonyl chloride | ClSO₂Ph, DCM, 0°C | 85 | |
| 2 | Chloropyridine-piperazine | Pd(dba)₂, Xantphos, 100°C | 72 | |
| 3 | Final compound | Morpholine, DMF, 80°C | 68 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
